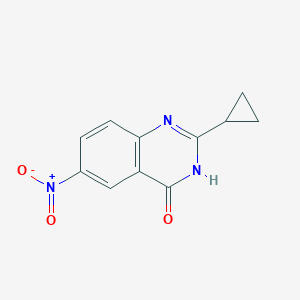
2-Cyclopropyl-6-nitroquinazolin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-6-nitroquinazolin-4(3h)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-nitroquinazolin-4(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-4-nitroaniline with formic acid or formamide under reflux conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-nitroquinazolin-4(3h)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the quinazolinone ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-Cyclopropyl-6-aminoquinazolin-4(3h)-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-nitroquinazolin-4(3h)-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell wall synthesis. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4(3h)-quinazolinone: Lacks the nitro group, which might affect its biological activity.
6-Nitroquinazolin-4(3h)-one: Lacks the cyclopropyl group, which might influence its chemical reactivity and biological properties.
Uniqueness
2-Cyclopropyl-6-nitroquinazolin-4(3h)-one is unique due to the presence of both the cyclopropyl and nitro groups, which can significantly influence its chemical and biological properties compared to other quinazolinones.
Biological Activity
2-Cyclopropyl-6-nitroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Kinases : This compound has been shown to inhibit specific kinases that are crucial for cell proliferation and survival, making it a candidate for anticancer therapies.
- Antimicrobial Activity : The nitro group in the structure contributes to its potential as an antimicrobial agent by disrupting bacterial cell processes.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity
- Antimicrobial Properties
- Selectivity and Toxicity
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound was found to inhibit cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the compound's ability to induce apoptosis and disrupt the cell cycle .
Case Study: Antimicrobial Effectiveness
Another study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results suggested that the nitro group plays a critical role in its antimicrobial action by interfering with bacterial DNA synthesis .
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-cyclopropyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H9N3O3/c15-11-8-5-7(14(16)17)3-4-9(8)12-10(13-11)6-1-2-6/h3-6H,1-2H2,(H,12,13,15) |
InChI Key |
GHBTVJUQSNOAET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















